3-Phenylpropionic acid, 4-benzyloxyphenyl ester
Description
4-(Benzyloxy)phenyl 3-phenylpropanoate is an organic compound with the molecular formula C22H20O3. It is an ester formed from the reaction of 4-(benzyloxy)phenol and 3-phenylpropanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22(16-11-18-7-3-1-4-8-18)25-21-14-12-20(13-15-21)24-17-19-9-5-2-6-10-19/h1-10,12-15H,11,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBAEHOOIWETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropionic acid, 4-benzyloxyphenyl ester typically involves the esterification reaction between 4-(benzyloxy)phenol and 3-phenylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
4-(benzyloxy)phenol+3-phenylpropanoic acidacid catalyst4-(benzyloxy)phenyl 3-phenylpropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Reduction of the ester group forms benzyl alcohol derivatives.
Substitution: Electrophilic substitution yields nitro or halogenated aromatic compounds.
Scientific Research Applications
4-(Benzyloxy)phenyl 3-phenylpropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Phenylpropionic acid, 4-benzyloxyphenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring and benzyloxy group can also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)benzaldehyde
- 4-(Benzyloxy)benzoic acid
Uniqueness
4-(Benzyloxy)phenyl 3-phenylpropanoate is unique due to its specific ester linkage and the presence of both benzyloxy and phenylpropanoate groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
